4-(Dichloromethyl)benzoic acid

Descripción general

Descripción

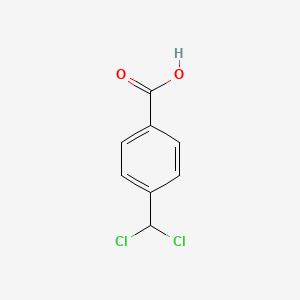

4-(Dichloromethyl)benzoic acid is a chemical compound with the molecular formula C8H6Cl2O2 . It appears as needle-shaped crystals and has a melting point of 205°C . It is soluble in ether, hot ethanol, and hot water .

Molecular Structure Analysis

The molecular structure of 4-(Dichloromethyl)benzoic acid can be represented by the formula C8H6Cl2O2 . The structure includes a benzoic acid group with a dichloromethyl group attached to the benzene ring .Physical And Chemical Properties Analysis

4-(Dichloromethyl)benzoic acid is a needle-shaped crystal with a melting point of 205°C . It is soluble in ether, hot ethanol, and hot water .Aplicaciones Científicas De Investigación

Thermodynamic Study of Benzoic Acid Derivatives

Benzoic acid, including chlorobenzoic acids, plays a crucial role in pharmaceutical research. A study by Reschke et al. (2016) focused on the phase behavior of benzoic acid and its mixtures, which is vital for process design in drug development. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) was used to model the phase equilibria in solutions containing benzoic acid and chlorobenzoic acids.

High-Resolution Mass Spectrometry Method

Charles et al. (1992) developed a high-resolution mass spectrometry method using isotopically labeled benzoic acid for analyzing 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in waters, highlighting the importance of benzoic acid derivatives in analytical chemistry (Charles et al., 1992).

Application in Synthetic Chemistry

Yusubov et al. (2004) described the use of 3-(dichloroiodo)benzoic acid as a recyclable hypervalent iodine reagent for vicinal halomethoxylation of unsaturated compounds. This showcases the utility of benzoic acid derivatives in synthetic organic chemistry (Yusubov et al., 2004).

Photodecomposition Study

Crosby and Leitis (1969) studied the ultraviolet irradiation of chlorobenzoic acids, including the 4-chloro isomer. Their work, which led to the formation of hydroxybenzoic acids and benzoic acid itself, underscores the significance of benzoic acid derivatives in environmental chemistry (Crosby & Leitis, 1969).

Food Science and Nutrition

Del Olmo et al. (2017) provided insights into benzoic acid and its derivatives, including their occurrence in foods and usage as additives, highlighting their importance in food science and nutrition (del Olmo et al., 2017).

Enzymatic Synthesis Involving Benzoic Acid

Aresta et al. (1998) discussed the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2, representing a significant biotechnological application of a Carboxylase enzyme, which emphasizes the role of benzoic acid derivatives in biotechnology (Aresta et al., 1998).

Safety and Hazards

Handling 4-(Dichloromethyl)benzoic acid requires precautions due to its hazardous nature. It can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Mecanismo De Acción

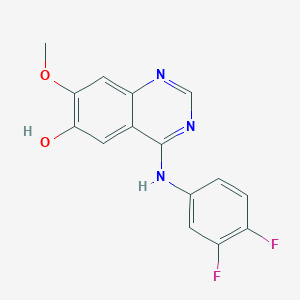

Target of Action

The primary target of 4-(Dichloromethyl)benzoic acid is the protein tyrosine phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, and the insulin signaling pathway .

Mode of Action

4-(Dichloromethyl)benzoic acid interacts with its target, PTP1B, by inhibiting its activity . This inhibition occurs when the compound binds to the active site of the enzyme, preventing it from catalyzing its substrate .

Biochemical Pathways

The inhibition of PTP1B by 4-(Dichloromethyl)benzoic acid affects several biochemical pathways. Primarily, it impacts the insulin signaling pathway, which is crucial for the regulation of glucose homeostasis . By inhibiting PTP1B, 4-(Dichloromethyl)benzoic acid can enhance insulin sensitivity and promote glucose uptake .

Result of Action

The molecular and cellular effects of 4-(Dichloromethyl)benzoic acid’s action primarily involve changes in cellular metabolism. By inhibiting PTP1B, the compound can enhance insulin sensitivity, promoting glucose uptake and utilization in cells . This can potentially lead to improved metabolic health and may have implications for conditions like diabetes .

Propiedades

IUPAC Name |

4-(dichloromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWFBZYDFGYXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598448 | |

| Record name | 4-(Dichloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5278-91-1 | |

| Record name | 4-(Dichloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

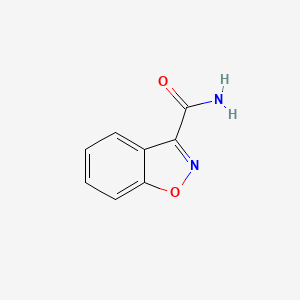

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1627603.png)